molecular formula C9H8N2OS B8577301 5-Benzyl-1,2,4-thiadiazol-3(2H)-one CAS No. 61516-09-4

5-Benzyl-1,2,4-thiadiazol-3(2H)-one

Cat. No.: B8577301
CAS No.: 61516-09-4
M. Wt: 192.24 g/mol
InChI Key: XTHRMPIXLOQNLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyl-1,2,4-thiadiazol-3(2H)-one is a heterocyclic compound featuring a thiadiazole core substituted with a benzyl group at the 5-position. Thiadiazoles are sulfur- and nitrogen-containing heterocycles known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.

Properties

CAS No.

61516-09-4

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

5-benzyl-1,2,4-thiadiazol-3-one

InChI

InChI=1S/C9H8N2OS/c12-9-10-8(13-11-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)

InChI Key

XTHRMPIXLOQNLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=O)NS2

Origin of Product

United States

Comparison with Similar Compounds

Key Insights from Comparative Analysis

  • Impact of Core Heterocycle :

    • Thiadiazoles (e.g., methidathion) are prevalent in agrochemicals due to sulfur’s electronegativity and stability .
    • Triazoles (e.g., 5-benzyl-triazol-3-thione) exhibit superior metal-binding for corrosion inhibition .
    • Oxadiazoles (e.g., 5-benzyl-oxadiazol-3-amine) may offer better solubility for pharmaceutical use .
  • Role of Substituents: Benzyl groups enhance lipophilicity, aiding membrane penetration in bioactive compounds . Amino or thione groups modify electronic properties, influencing reactivity and interaction with biological targets .
  • Synthetic Flexibility :

    • Thiadiazoles are often synthesized via cyclization reactions (e.g., reflux in DMF with acetic acid) , whereas triazoles may require thiourea intermediates .

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